molecular formula C21H24N4O5S B11005814 methyl 2-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11005814
M. Wt: 444.5 g/mol
InChI Key: CDNWLHZDUDAXAM-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, a thiazole ring, and a methyl ester group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step often involves the condensation of a thioamide with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzodiazepine core may bind to receptors in the central nervous system, while the thiazole ring could interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a benzodiazepine core and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H24N4O5S/c1-11(2)10-15-17(20(29)30-3)25-21(31-15)24-16(26)9-8-14-19(28)22-13-7-5-4-6-12(13)18(27)23-14/h4-7,11,14H,8-10H2,1-3H3,(H,22,28)(H,23,27)(H,24,25,26)

InChI Key

CDNWLHZDUDAXAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C(=O)OC

Origin of Product

United States

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